molecular formula C6H3BrClF2N B8521540 4-Bromo-2-chloro-3,5-difluoroaniline

4-Bromo-2-chloro-3,5-difluoroaniline

Cat. No.: B8521540
M. Wt: 242.45 g/mol
InChI Key: MDSYUNSWROSEQL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Bromo-2-chloro-3,5-difluoroaniline (CAS: 702644-83-5) is a halogenated aniline derivative with the molecular formula C₆H₃BrClF₂N and a molecular weight of 245.45 g/mol. Its structure features bromine at position 4, chlorine at position 2, and fluorine atoms at positions 3 and 5 on the benzene ring. The compound is typically supplied with a purity of 95% and is classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The presence of multiple halogens enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic compounds.

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

4-bromo-2-chloro-3,5-difluoroaniline

InChI

InChI=1S/C6H3BrClF2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2

InChI Key

MDSYUNSWROSEQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-2-chloro-3,5-difluoroaniline with key structural analogs, focusing on substituent patterns, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Reactivity References
4-Bromo-2-chloro-3,5-difluoroaniline 702644-83-5 C₆H₃BrClF₂N 245.45 Br (4), Cl (2), F (3,5) Potential intermediate for pharmaceuticals; halogen diversity enables diverse reactivity.
4-Bromo-3,5-difluoroaniline 203302-95-8 C₆H₄BrF₂N 208.01 Br (4), F (3,5) Reactant in synthesis of maleimides and propanoates; used in peptide coupling and heterocycles.
4-Bromo-3,5-difluoro-2-iodoaniline 1467060-36-1 C₆H₃BrF₂IN 333.9 Br (4), I (2), F (3,5) Bulky iodine substituent favors aromatic substitution reactions; used in specialty chemicals.
3-Bromo-4,5-difluoroaniline 875664-41-8 C₆H₄BrF₂N 208.0 Br (3), F (4,5) Key intermediate in indole synthesis for antibacterial agents (e.g., indoloquinolones).
2-Bromo-4,5-difluoroaniline 500357-40-4 C₆H₄BrF₂N 208.01 Br (2), F (4,5) High-yield indole synthesis via Gassman method; superior to isomers in cyclization reactions.

Key Findings from Comparative Analysis

Substituent Position and Reactivity

  • The position of halogens significantly affects reactivity. For example, 2-bromo-4,5-difluoroaniline achieves 92.6% yield in maleimide synthesis due to optimal steric and electronic effects , whereas 3-bromo-4,5-difluoroaniline is preferred for indole formation in drug discovery .
  • 4-Bromo-2-chloro-3,5-difluoroaniline combines bromine (good leaving group) and chlorine (electron-withdrawing), making it suitable for sequential substitution reactions.

Halogen Diversity Iodine in 4-bromo-3,5-difluoro-2-iodoaniline enhances leaving-group ability in nucleophilic aromatic substitution compared to chlorine or bromine . Fluorine atoms stabilize intermediates via resonance, as seen in the synthesis of 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate .

Applications in Drug Discovery

  • 3-Bromo-4,5-difluoroaniline is critical for constructing indole scaffolds in antibacterial agents, demonstrating the importance of meta-substituted halogens .
  • The target compound’s chlorine substituent may confer unique selectivity in kinase inhibitor or antiviral drug synthesis, though specific studies are lacking in the evidence.

Safety and Handling

  • All halogenated anilines share similar hazards (e.g., skin/eye irritation). The target compound’s H335 classification underscores the need for ventilated handling .

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